molecular formula C10H4N4O2 B13127984 Pyrimido[5,4-h]quinazoline-5,6-dione

Pyrimido[5,4-h]quinazoline-5,6-dione

Katalognummer: B13127984
Molekulargewicht: 212.16 g/mol
InChI-Schlüssel: IZTCXRKYNDJEMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimido[5,4-h]quinazoline-5,6-dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its fused ring structure, which includes both pyrimidine and quinazoline moieties. The unique structural features of this compound make it a valuable building block for various applications, particularly in the development of advanced materials and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-h]quinazoline-5,6-dione typically involves multi-step reactions that include cyclization and condensation processes. One common synthetic route involves the reaction of appropriate diamines with dicarbonyl compounds under acidic or basic conditions. For example, the condensation of 2-aminobenzamide with diethyl oxalate in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimido[5,4-h]quinazoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Pyrimido[5,4-h]quinazoline-5,6-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyrimido[5,4-h]quinazoline-5,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its ability to interact with nucleic acids and proteins can contribute to its antimicrobial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Pyrimido[5,4-h]quinazoline-5,6-dione can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H4N4O2

Molekulargewicht

212.16 g/mol

IUPAC-Name

pyrimido[5,4-h]quinazoline-5,6-dione

InChI

InChI=1S/C10H4N4O2/c15-9-5-1-11-3-13-7(5)8-6(10(9)16)2-12-4-14-8/h1-4H

InChI-Schlüssel

IZTCXRKYNDJEMO-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC=N1)C3=NC=NC=C3C(=O)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.